4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde is a chemical compound characterized by its unique structure and properties. It has the molecular formula and a molecular weight of approximately 279.14 g/mol. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a carbaldehyde functional group, indicating the presence of an aldehyde (-CHO) attached to the pyrazole structure. The bromine atom is substituted at the 4-position of the pyrazole ring, while a 4-methylbenzyl group is attached to the nitrogen atom at the 1-position, contributing to its distinctive characteristics and potential reactivity in various chemical environments .
Synthesis of 4-bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde can be achieved through several methods:
The applications of 4-bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde span various fields:
Interaction studies involving 4-bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde could be crucial for understanding its mechanism of action in biological systems. These studies may include:
Several compounds share structural similarities with 4-bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde. Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde | Simpler structure without benzyl group | |
| 4-Bromo-3-methyl-1H-pyrazole | Different methyl positioning | |
| 3-Bromo-1-(4-methylphenyl)-1H-pyrazole | Phenyl substitution instead of benzyl | |
| 4-Bromo-2-methylpyrazole | Different position of methyl group |
These compounds highlight the unique aspects of 4-bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde, particularly its specific substitution pattern that may influence its reactivity and biological properties compared to simpler pyrazoles .